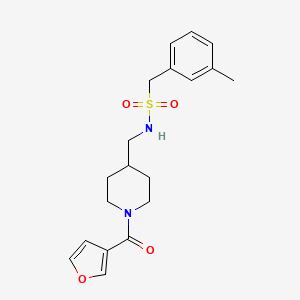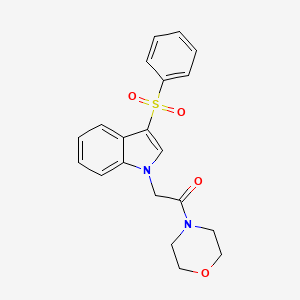
1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that contains a morpholino group and a phenylsulfonyl-indole group. The morpholino group consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The phenylsulfonyl-indole group is a combination of a phenyl group (a ring of six carbon atoms), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and an indole group (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the morpholino and phenylsulfonyl-indole groups. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholino and phenylsulfonyl-indole groups could affect the compound’s solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on sulfonamide derivatives, such as 4-(Phenylsulfonyl) morpholine, shows promising antimicrobial properties against multidrug-resistant strains of bacteria and fungi, indicating the potential of similar compounds for developing new antimicrobial agents (Oliveira et al., 2015). Another study found that certain indole-based arylsulfonylhydrazides containing morpholine rings exhibit significant anticancer activity against human breast cancer cells, highlighting the compound's relevance in cancer research (Gaur et al., 2022).
Synthesis and Characterization
The synthesis and characterization of novel compounds with morpholino and phenylsulfonyl groups have been widely explored. For instance, morpholinone derivatives have been synthesized through catalytic enantioselective methods, suggesting the importance of such structures in medicinal chemistry (He et al., 2021). This indicates a broad interest in exploring the synthetic versatility and applications of compounds with morpholino and sulfonyl groups in drug discovery and organic synthesis.
Biological Activity Assessment
Compounds bearing the phenylsulfonyl and morpholino groups have been evaluated for various biological activities, including their role as inhibitors of HIV-1 replication and their potential antibacterial properties. For example, novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have shown promising activity against HIV-1 replication, suggesting potential applications in antiviral therapy (Che et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-20(21-10-12-26-13-11-21)15-22-14-19(17-8-4-5-9-18(17)22)27(24,25)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZIBGBKXRYWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

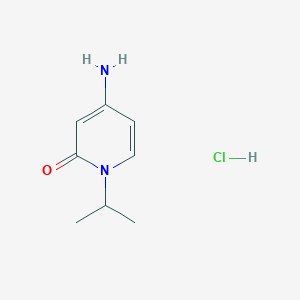
![7-cinnamyl-1,3,4,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2812423.png)

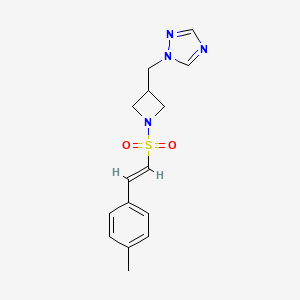
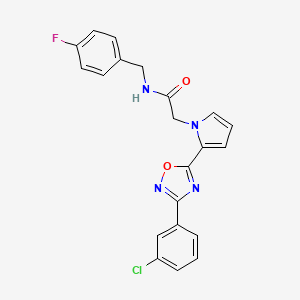
![6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2812431.png)

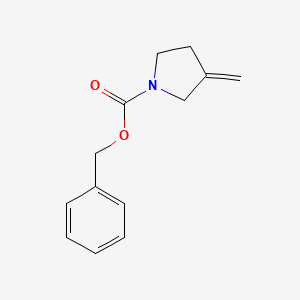
![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2812438.png)
![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)
![3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2812440.png)
![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2812441.png)
![[4-Amino-5-[hydroxy(phenyl)methyl]-1,2,4-triazol-3-yl]-phenylmethanol](/img/structure/B2812443.png)
